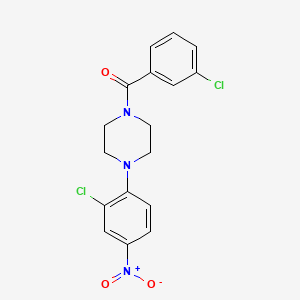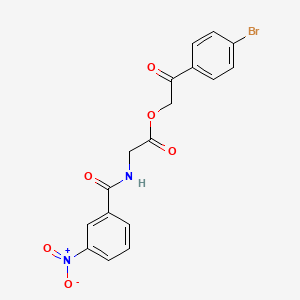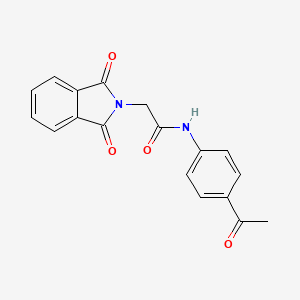
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as AG-1478, and it is widely used in scientific research for its potential applications in cancer treatment. The compound has been shown to have a selective inhibitory effect on epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. In
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the inhibition of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and proliferation. When EGFR is activated by ligands, it triggers a signaling cascade that promotes cell division and survival. However, in many types of cancer cells, EGFR is overexpressed, leading to uncontrolled cell growth and proliferation. 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound selectively inhibits EGFR tyrosine kinase, leading to the suppression of cancer cell growth and proliferation. In vivo studies have shown that the compound has antitumor activity in various types of cancer, including breast, lung, and prostate cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide for lab experiments is its selective inhibitory effect on EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the exploration of the compound's potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of the compound in vivo, as well as its potential applications in other diseases beyond cancer.
In conclusion, 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a promising compound that has shown potential applications in cancer treatment. Its selective inhibitory effect on EGFR tyrosine kinase makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. Further research is needed to explore the compound's full potential and to develop more potent and selective inhibitors of EGFR tyrosine kinase.
Synthesemethoden
The synthesis of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-methylphenol and 3-pyridinemethanol in the presence of a catalyst, followed by the addition of propanoyl chloride. The resulting product is then purified through a series of chromatography and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-7-15(8-6-12)20-13(2)16(19)18-11-14-4-3-9-17-10-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGUUDVZWWBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)

![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)